2-Aminopyrido[2,3-d]pyrimidin-7(8H)-one
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Overview
Description
2-Aminopyrido[2,3-d]pyrimidin-7(8H)-one is a heterocyclic aromatic organic compound belonging to the pyrido[2,3-d]pyrimidin-7(8H)-one family
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Aminopyrido[2,3-d]pyrimidin-7(8H)-one typically involves multi-step organic reactions. One common synthetic route starts with the cyclization of appropriate precursors, such as pyridine derivatives, under specific reaction conditions. The reaction may involve the use of strong bases or acids, and heating to facilitate the formation of the pyrimidinone ring.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and other advanced techniques may be employed to enhance efficiency and reduce production costs.
Chemical Reactions Analysis
Types of Reactions: 2-Aminopyrido[2,3-d]pyrimidin-7(8H)-one can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and amines.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
Scientific Research Applications
2-Aminopyrido[2,3-d]pyrimidin-7(8H)-one has found applications in various scientific research areas:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound has been studied for its potential biological activity, including its role as a kinase inhibitor.
Medicine: It is being investigated for its therapeutic potential in treating proliferative diseases and as an anti-cancer agent.
Industry: Its unique chemical properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 2-Aminopyrido[2,3-d]pyrimidin-7(8H)-one exerts its effects involves its interaction with specific molecular targets, such as tyrosine kinases. By inhibiting these kinases, the compound can disrupt signaling pathways involved in cell proliferation and survival, making it a potential candidate for anti-cancer therapies.
Comparison with Similar Compounds
5-Aminopyrido[2,3-d]pyrimidin-7(8H)-one
Other pyrimidinone derivatives
Properties
IUPAC Name |
2-amino-8H-pyrido[2,3-d]pyrimidin-7-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N4O/c8-7-9-3-4-1-2-5(12)10-6(4)11-7/h1-3H,(H3,8,9,10,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATLXXIXQFJFKSW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)NC2=NC(=NC=C21)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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